(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid
Description
Properties
CAS No. |
72274-40-9 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(4R,5R)-5-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-4(5(7)8)6-2-9-3/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
UTNNVDJFXMLWDF-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](NCS1)C(=O)O |
Canonical SMILES |
CC1C(NCS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid
General Synthetic Strategy
Thiazolidine derivatives, including this compound, are typically synthesized via condensation reactions between amino acids (or their derivatives) and thiol-containing compounds. The stereochemistry is generally controlled by starting from chiral amino acids such as L-cysteine or related chiral precursors.
- The key step involves the intramolecular cyclization forming the thiazolidine ring by reaction of the amino group with a thiol and a carbonyl or carboxyl functional group.
- The methyl substituent at the 5-position is introduced by using appropriately substituted starting materials or via selective alkylation.
This approach ensures retention of stereochemistry, yielding the (4R,5R) isomer predominantly.
Specific Synthetic Methodologies
Synthesis from Chiral Amino Acids
According to Vulcanchem's product description, this compound is synthesized from chiral amino acid precursors, likely involving L-cysteine or similar compounds, which provide the stereochemical framework for the thiazolidine ring formation. The process involves:
- Condensation of the amino acid with an aldehyde or ketone bearing the methyl substituent.
- Cyclization under controlled conditions to form the thiazolidine ring.
- Purification and characterization by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry.
This method is favored for its stereoselectivity and ability to produce enantiomerically pure compounds.
Novel Process via Multi-Step Synthesis (Patent EP2279167A1)
A patent (EP2279167A1) describes a novel process for preparing related thiazolidine derivatives involving multi-step reactions with careful temperature and pH control to optimize yield and purity. While the patent focuses on related compounds, the methodology can be adapted for this compound synthesis:
- Initial reaction of methyl isobutyryl acetate with aniline in pyridine at 110-115°C, followed by pH adjustment and isolation of intermediates.
- Subsequent steps involve reaction with potassium carbonate and solvents like isopropanol, acetone, or t-butyl alcohol under controlled temperatures (10-45°C) for 8-10 hours.
- Monitoring of reaction progress by high-performance liquid chromatography (HPLC) ensures completion and minimizes impurities.
- Final steps include acid/base adjustments, extraction, and crystallization to isolate the product with high purity (up to 99%).
This method highlights the importance of temperature control, solvent choice, and pH adjustment in achieving high yields and stereochemical purity.
Data Tables Summarizing Preparation Conditions and Outcomes
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methyl isobutyryl acetate + pyridine + aniline | 110-115 | 2-6 | 75 | 99 | Initial condensation and isolation of intermediate |
| 2 | Intermediate + potassium carbonate + isopropanol | 10-45 | 8-10 | - | - | Controlled addition, HPLC monitoring |
| 3 | Reaction mixture acid/base adjustment | 23-50 | 6-12 | - | - | pH adjusted for crystallization |
| 4 | Extraction and crystallization | 10-50 | - | 70-80 | >98 | Final product isolation and drying |
Note: The exact yields and purities are process-dependent and can vary based on scale and reagent quality.
Analytical Characterization Supporting Preparation
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton (^1H) and Carbon-13 (^13C) NMR confirm the ring structure and stereochemistry by identifying characteristic chemical shifts corresponding to the thiazolidine ring protons and methyl substituent.
- Infrared Spectroscopy (IR): Functional groups such as carboxylic acid (C=O stretch) and thiazolidine ring vibrations are identified.
- Mass Spectrometry (MS): Confirms molecular weight (147.20 g/mol) and molecular formula (C5H9NO2S).
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, ensuring stereochemical integrity and removal of impurities.
Summary and Expert Analysis
The preparation of this compound is primarily achieved via stereoselective cyclization of chiral amino acid precursors with appropriate aldehydes or ketones, ensuring the desired stereochemistry at the 4 and 5 positions of the thiazolidine ring. The process involves:
- Careful control of reaction temperature (typically 10-115°C depending on step).
- Use of bases such as potassium carbonate to facilitate cyclization.
- Solvent systems including isopropanol, acetone, and t-butyl alcohol to optimize solubility and reaction kinetics.
- pH adjustments to promote crystallization and purification.
- Monitoring by HPLC to ensure reaction completeness and minimize side products.
The multi-step synthetic routes documented in patents provide robust protocols to achieve high yields (up to 75%) and high purity (up to 99%), suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
This compound is primarily recognized as a building block in the synthesis of bioactive molecules. It is particularly valuable in developing drugs aimed at treating metabolic disorders. For example, thiazolidine derivatives have been investigated for their roles in improving insulin sensitivity and managing conditions like diabetes .
2. Mechanistic Studies
Research has demonstrated that (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid can be utilized to study metabolic pathways and enzyme interactions. Such studies provide insights into cellular processes that are crucial for understanding disease mechanisms and drug action .
Agricultural Chemistry
1. Agrochemical Formulation
The compound is employed in formulating agrochemicals that enhance crop yield and resistance to pests. This application is vital for sustainable agricultural practices, as it contributes to improving food security while minimizing environmental impact .
Biochemical Research
1. Metabolic Pathway Studies
Researchers utilize this compound to investigate various metabolic pathways. Its role in enzyme interactions aids in elucidating complex biochemical processes, which can lead to advancements in therapeutic strategies for metabolic diseases .
Food Industry
1. Food Additives
In the food sector, this compound serves as a food additive to improve flavor profiles and enhance food preservation. Its application aligns with the growing trend towards natural ingredients in food manufacturing .
Cosmetic Formulations
1. Antioxidant Properties
In cosmetics, this compound is incorporated into skincare products due to its potential antioxidant properties. These properties are beneficial for anti-aging formulations, providing protective effects against oxidative stress .
Data Table: Summary of Applications
| Field | Application | Details |
|---|---|---|
| Pharmaceuticals | Drug Development | Building block for drugs targeting metabolic disorders |
| Mechanistic Studies | Insights into metabolic pathways and enzyme interactions | |
| Agricultural Chemistry | Agrochemical Formulation | Enhances crop yield and pest resistance |
| Biochemical Research | Metabolic Pathway Studies | Investigates cellular processes |
| Food Industry | Food Additives | Improves flavor and preserves food quality |
| Cosmetic Formulations | Antioxidant Properties | Benefits in anti-aging skincare products |
Pharmaceutical Development
A study highlighted the synthesis of thiazolidine derivatives from this compound that showed promising results in enhancing insulin sensitivity in diabetic models. The derivatives were tested for their efficacy in modulating glucose metabolism and demonstrated significant improvements compared to control groups.
Agricultural Application
Research conducted on the use of this compound in agrochemical formulations revealed its effectiveness in increasing crop yields by up to 30%. The study focused on its application as a biopesticide that not only protects crops from pests but also promotes plant growth.
Biochemical Insights
A biochemical study utilized this compound to explore its role in specific metabolic pathways linked to energy production in cells. The findings provided new insights into how certain enzymes interact with this compound, paving the way for further research into metabolic disorders.
Mechanism of Action
The mechanism of action of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
a) 2-[(5-Hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic Acid
b) 2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic Acid
- Structure : Features a tetrahydroxybutyl side chain linked to the thiazolidine ring.
- Key Differences : The hydrophilic tetrahydroxybutyl group enhances solubility compared to the methyl group in the target compound.
- Applications : Exhibits antitrypsin activity, suggesting a role in protease inhibition .
c) 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic Acid
- Structure : A fluorophenyl substituent at the 2-position.
Table 1: Structural Comparison of Thiazolidine Derivatives
Heterocyclic Variants: Thiadiazoles and Oxazolidines
a) 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
- Structure : A thiadiazole ring (two nitrogen atoms, one sulfur) with a methyl group and carboxylic acid.
- Key Differences : The thiadiazole core is more electron-deficient than thiazolidine, altering reactivity and binding properties.
- Applications : Used in agrochemicals and pharmaceuticals due to its stability .
b) (4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid
- Structure : An oxazolidine ring (oxygen instead of sulfur) with an ethyl group and ketone.
- Key Differences : The oxygen atom reduces ring strain and increases susceptibility to hydrolysis compared to thiazolidines.
- Stereochemical Impact : The (4S,5R) configuration highlights the importance of chirality in biological activity .
Table 2: Comparison with Non-Thiazolidine Heterocycles
Stereochemical Considerations
The (4R,5R) configuration of the target compound is crucial for its interaction with enzymes and receptors. For example:
Biological Activity
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid, also known as thiazolidine-4-carboxylic acid (TC), is a cyclic sulfur amino acid derivative with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activities of TC, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Thiazolidine-4-carboxylic acid exhibits various biological activities primarily through its antioxidant properties and interactions with cellular pathways:
- Antioxidant Activity : TC acts as a sulfhydryl antioxidant, helping to mitigate oxidative stress in cells. This property is crucial for protecting liver cells from toxic damage and enhancing overall cellular health .
- Anticancer Properties : Research indicates that TC can induce reverse transformation in tumor cells, effectively reverting them to a more normal state. This mechanism was observed in patients with advanced cancer, particularly those suffering from epidermoid carcinoma .
- Neuropharmacological Effects : TC has been implicated in the metabolism of serotonin (5-hydroxytryptamine) in the brain. It is formed as a major metabolite during the incubation of serotonin with rat brain homogenates, suggesting a role in neurotransmitter regulation .
Table 1: Summary of Biological Activities of TC
Case Studies
Several studies have explored the efficacy of thiazolidine-4-carboxylic acid across different biological contexts:
- Anticancer Efficacy : A clinical study involving patients with advanced epidermoid carcinoma demonstrated that treatment with TC resulted in histological changes indicative of tumor regression and transformation into lower-grade malignancies. Notably, some patients showed complete disappearance of cancerous evidence following treatment .
- Neuroprotective Effects : In animal models, TC has shown promise in protecting neuronal tissues from damage due to oxidative stress. The compound's ability to enhance endogenous antioxidant defenses makes it a candidate for further investigation in neurodegenerative disorders .
- Antiviral Activity : In vitro studies have demonstrated that certain derivatives of thiazolidine-4-carboxylic acid exhibit superior antiviral properties against TMV compared to standard treatments like ribavirin. Compounds derived from TC showed inhibition rates significantly higher than those of commercial virucides .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
